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molecular formula C4H10O2 B1596017 Butanediol CAS No. 25265-75-2

Butanediol

Cat. No. B1596017
M. Wt: 90.12 g/mol
InChI Key: CDQSJQSWAWPGKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05789500

Procedure details

First, terephthalic acid and 1,4-butanediol (the latter in an excess of 150-220 mol %, preferably 70-100 mol %) are reacted with each other in a conventional manner at temperatures within the range from 150° to 220° C. and pressures within the range from 0.7 to 1.5 bar over a period of from 30 to 90, preferably from 40 to 70, minutes. An esterification takes place and resulting THF (tetrahydrofuran) together with excess butanediol (BD) and small amounts of oligomeric and polymeric compounds and also residual terephthalic acid are transferred with the vapors (a1, a2 and a3) into a column A). The point of addition is preferably located in the middle or the lower part of the column.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:12])(=[O:11])[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.C(O)CCCO>O1CCCC1>[CH:6]([OH:8])([OH:7])[CH2:5][CH2:4][CH3:3].[C:1]([OH:12])(=[O:11])[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=C(C(=O)O)C=C1)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
pressures within the range from 0.7 to 1.5 bar over a period of from 30 to 90

Outcomes

Product
Name
Type
product
Smiles
C(CCC)(O)O
Name
Type
product
Smiles
C(C1=CC=C(C(=O)O)C=C1)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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